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Compound of Interest

Compound Name: Apoptosis inducer 35

Cat. No.: B15615422 Get Quote

A Note on Nomenclature: The term "Apoptosis Inducer 35" is not a unique identifier for a

single chemical entity. Scientific literature and commercial catalogs use this designation for

different molecules, including a PI3Kα inhibitor referred to as "compound 35," a multi-targeted

inhibitor of EGFR/AKT/ERK/p38-MAPKα, and a peptide fragment of amyloid-beta (Aβ31-35).

This guide will focus on the best-characterized of these, the novel PI3Kα inhibitor compound

35, as a case study for validating target specificity.

This guide provides researchers, scientists, and drug development professionals with a

framework for assessing the specificity of a targeted apoptosis inducer. We will compare the

performance of the imidazo[1,2-a]pyridine-based PI3Kα inhibitor, compound 35, with other well-

known alternatives and provide supporting experimental methodologies.

Introduction to Compound 35
Compound 35 is a novel, potent inhibitor of the p110α catalytic subunit of phosphoinositide 3-

kinase (PI3Kα)[1]. The PI3K/AKT/mTOR signaling pathway is one of the most frequently

hyperactivated pathways in human cancers, making it a prime target for therapeutic

intervention[2][3][4]. By inhibiting PI3Kα, compound 35 disrupts downstream signaling, leading

to cell cycle arrest and induction of apoptosis in cancer cells with PIK3CA mutations[1][5].

Comparative Analysis of PI3Kα Inhibitors
To validate the specificity of a targeted inhibitor, it is crucial to compare its activity against its

intended target with its activity against other related and unrelated targets. The following table
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summarizes the inhibitory activity of compound 35 and compares it with other known PI3K

inhibitors, including the FDA-approved PI3Kα-specific inhibitor Alpelisib and the pan-PI3K

inhibitor Buparlisib.

Compoun

d

Primary

Target

PI3Kα

IC₅₀ (nM)

PI3Kβ

IC₅₀ (nM)

PI3Kδ

IC₅₀ (nM)

PI3Kγ IC₅₀

(nM)
Reference

Compound

35
PI3Kα 150

Not

Reported

Not

Reported

Not

Reported
[1]

Alpelisib

(BYL719)
PI3Kα 5 1,200 290 250 [3]

Buparlisib

(BKM120)

Pan-Class

I PI3K
52 166 116 262 [6]

Copanlisib

(BAY 80-

6946)

Pan-Class

I PI3K (α/δ

preference)

0.5 3.7 0.7 6.4 [7]

Idelalisib

(CAL-101)
PI3Kδ 820 8,600 2.5 4,000 [3]

Note: The lack of reported data for Compound 35 against other PI3K isoforms highlights a

critical gap in its specificity profile that would need to be addressed in further studies.

Experimental Protocols for Specificity Validation
Validating the specificity of an apoptosis inducer like compound 35 involves a multi-faceted

approach, combining biochemical assays to determine direct target engagement and potency

with cell-based assays to confirm the on-target mechanism of action and downstream effects.

In Vitro PI3Kα Kinase Activity Assay (Luminescence-
Based)
This biochemical assay quantitatively measures the ability of a compound to inhibit the

enzymatic activity of purified PI3Kα. The ADP-Glo™ Kinase Assay is a common method.
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Principle: The assay measures the amount of ADP produced during the kinase reaction. The

kinase reaction depletes ATP and produces ADP. After the reaction, the remaining ATP is

depleted, and the ADP is converted back into ATP, which is then used to generate a

luminescent signal with luciferase. The light output is directly proportional to the kinase activity.

Protocol:

Reagent Preparation:

Prepare a 10 mM stock solution of Compound 35 in DMSO.

Perform serial dilutions of Compound 35 in the kinase assay buffer (e.g., 50 mM HEPES

pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)[8].

Reconstitute recombinant human PI3Kα enzyme (p110α/p85α) and the lipid substrate

(e.g., PIP2) in the appropriate buffer as per the manufacturer's instructions.

Assay Procedure (384-well plate format):

Add 1 µL of serially diluted Compound 35 or DMSO (vehicle control) to the wells.

Add 2 µL of PI3Kα enzyme and 2 µL of lipid substrate mixture to each well.

Incubate the plate at room temperature for 15-20 minutes to allow for compound binding.

Initiate the kinase reaction by adding 5 µL of ATP solution.

Incubate at room temperature for 60 minutes.

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

Incubate for 40 minutes.

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal. Incubate for 30 minutes.

Measure luminescence using a plate reader.

Data Analysis:
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Calculate the percentage of inhibition for each concentration of Compound 35 relative to

the DMSO control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Apoptosis Assay (Western Blot for Cleaved
PARP and Caspase-3)
This assay confirms that the compound induces apoptosis in a cellular context by detecting key

protein markers of the apoptotic cascade.

Principle: During apoptosis, executioner caspases like caspase-3 are activated through

cleavage. Activated caspase-3 then cleaves numerous cellular substrates, including Poly (ADP-

ribose) polymerase (PARP). Detecting the cleaved forms of caspase-3 and PARP by Western

blot is a reliable indicator of apoptosis[9][10].

Protocol:

Cell Culture and Treatment:

Seed T47D breast cancer cells (which have a PIK3CA mutation) in 6-well plates and allow

them to adhere overnight.

Treat the cells with increasing concentrations of Compound 35 (e.g., 0, 1, 5, 10, 25 µM) for

24 hours. Include a positive control for apoptosis, such as staurosporine.

Protein Lysate Preparation:

Wash the cells with ice-cold PBS.

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

Determine the protein concentration of each lysate using a BCA or Bradford assay.

Western Blotting:
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Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in

Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-

3, total AKT, phospho-AKT (as a marker of PI3K pathway inhibition), and a loading control

(e.g., β-actin or GAPDH) overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate

and an imaging system.

Data Analysis:

Analyze the band intensities. A dose-dependent increase in cleaved PARP and cleaved

caspase-3, coupled with a decrease in phospho-AKT, would confirm that Compound 35

inhibits the PI3K pathway and induces apoptosis.

Visualizing Pathways and Workflows
PI3K/AKT Signaling Pathway and Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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